molecular formula C12H12F3N3S B2467326 5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 861443-59-6

5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

カタログ番号: B2467326
CAS番号: 861443-59-6
分子量: 287.3
InChIキー: XVDUXCIJVMKPGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a partially saturated bicyclic core. Key structural features include:

  • 5-Methylthiophen-2-yl substituent: Enhances π-π stacking interactions with biological targets .
  • Trifluoromethyl (CF₃) group: Improves metabolic stability, lipophilicity, and target-binding affinity .
  • Tetrahydropyrazolo[1,5-a]pyrimidine core: Provides conformational flexibility, enabling diverse pharmacological applications .

特性

IUPAC Name

5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3S/c1-7-2-3-9(19-7)8-6-10(12(13,14)15)18-11(17-8)4-5-16-18/h2-5,8,10,17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDUXCIJVMKPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC(N3C(=CC=N3)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11_{11}H10_{10}F3_3N3_3S
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 827588-71-6

The presence of the trifluoromethyl group and the tetrahydropyrazolo core contributes to its unique chemical properties and biological activities.

Anticancer Properties

Recent studies have demonstrated that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including HeLa and HepaRG cells. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study :
A study evaluated the cytotoxicity of several tetrahydropyrazolo derivatives against human cancer cell lines. The results indicated that modifications at the 4-position significantly influenced their potency. Compounds with bulky substituents exhibited enhanced anticancer properties with IC50 values ranging from 17 to 38 μM across different cell lines .

Antimicrobial Activity

In addition to anticancer effects, this compound class has demonstrated antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) for some derivatives ranged from 4 to 32 mg/mL depending on the strain tested.

Research Findings :
A systematic evaluation of various pyrazolo derivatives revealed that those with specific functional groups exhibited notable antibacterial activity against strains such as E. coli and S. aureus . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory potential of tetrahydropyrazolo compounds has also been explored. Some derivatives have shown promise in reducing inflammation markers in vitro, indicating their potential as therapeutic agents for inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to various structural features:

Structural FeatureInfluence on Activity
Trifluoromethyl GroupEnhances lipophilicity and bioavailability
Tetrahydropyrazolo CoreProvides a rigid framework for binding
Substituents at Position 4Modulates potency against cancer cells

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Formation of the Pyrazolo Core : Utilizing cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of Functional Groups : Employing electrophilic aromatic substitution to introduce trifluoromethyl and thiophenyl groups.

科学的研究の応用

Biological Activities

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

Studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine family can inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and K562 (leukemia).
  • Inhibition Concentrations : The compound showed IC values ranging from 8 µM to 12.5 µM against various cancer types.
CompoundCancer TypeIC (µM)
5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineA549 (Lung)12.5
Pyrazolo[1,5-a]pyrimidine derivativeMCF-7 (Breast)8.0

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens:

  • In Vitro Tests : Showed effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The precise mechanism remains under investigation but is thought to involve inhibition of bacterial growth through interaction with key cellular targets.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Dihydroorotate Dehydrogenase (DHODH) : Exhibited competitive inhibition with an IC value of 15 µM.
EnzymeInhibition TypeIC (µM)
DHODHCompetitive15.0

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variants of this compound have been synthesized to explore modifications in substituents that could enhance biological activity.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound demonstrated its ability to induce apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways. This suggests potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of derivatives based on this structure. Results indicated significant inhibitory effects against common bacterial strains, highlighting its potential as a lead compound for antibiotic development.

化学反応の分析

Nucleophilic Substitution Reactions

The trifluoromethyl group at position 7 and the pyrimidine nitrogen atoms serve as key sites for nucleophilic substitution.

SNAr (Nucleophilic Aromatic Substitution)

The electron-deficient pyrimidine ring undergoes SNAr reactions with amines or thiols under mild conditions. For example:

Reaction ConditionsProduct(s) FormedYieldSource
PyBroP activation, morpholine, 110°C5-Morpholino-substituted derivative92%
K₂CO₃, DMF, benzylamine, RT5-Benzylamino-substituted derivative85%

The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating substitution at C-5 or C-7 .

Catalytic Hydrogenation

The tetrahydropyrimidine moiety can undergo further hydrogenation to saturate the pyrazole ring, though this is less common due to steric hindrance from substituents.

Asymmetric Hydrogenation

Iridium-catalyzed hydrogenation of the pyrazolo[1,5-a]pyrimidine core produces chiral tetrahydropyrazolo derivatives, critical for bioactive molecule synthesis:

Catalyst Systemee (%)ScaleApplicationSource
Ir/(R)-SegPhos, H₂ (50 bar), MeOH9910 gZanubrutinib intermediate

This method avoids racemic resolution, offering a sustainable route to enantiopure compounds .

Cross-Coupling Reactions

The methylthiophenyl group enables functionalization via Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids modifies the thiophene ring:

Boronic AcidCatalystProduct SubstitutionYieldSource
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃5-(4-Methoxyphenyl)thiophene78%
3-PyridylPdCl₂(dppf), CsF5-(3-Pyridyl)thiophene65%

Reactions proceed under microwave irradiation (120°C, 20 min) with high regioselectivity .

Electrophilic Substitution

The methylthiophene substituent undergoes electrophilic substitution (e.g., sulfonation, halogenation):

Bromination

Electrophilic bromination at the thiophene’s α-position:

ReagentConditionsProductYieldSource
NBS, DMF, 0°C2 h5-(5-Bromo-3-methylthiophen)90%

The methyl group directs bromination to the less hindered position.

Oxidation and Functionalization

The methyl group on the thiophene can be oxidized to a carboxylic acid for further derivatization:

Oxidizing AgentConditionsProductYieldSource
KMnO₄, H₂O, Δ6 h5-(5-Carboxythiophen-2-yl)70%

Biological Activity Modulation via Structural Modifications

Key reactions enhance bioactivity:

  • PI3Kδ Inhibition : Introducing morpholine or piperidine at C-5 improves IC₅₀ values (e.g., compound 6: IC₅₀ = 18 nM) .

  • BTK Inhibition : Hydrogenation products show >100-fold selectivity in kinase assays .

類似化合物との比較

Key Observations:

  • Trifluoromethyl vs. Difluoromethyl : The CF₃ group in the target compound increases lipophilicity (LogP ~2.8) compared to difluoromethyl derivatives (LogP ~1.9) .
  • Thiophene vs. Phenyl : The methylthiophen-2-yl group in the target compound provides stronger π-π interactions than phenyl, as seen in binding assays with kinase targets .
  • Tetrahydropyrazolo Core vs. Fully Aromatic Analogs : Partial saturation improves solubility (e.g., ~25 µg/mL in PBS) compared to fully aromatic analogs (<10 µg/mL) .

Enzyme Inhibition

  • Target Compound : Displays IC₅₀ = 120 nM against an undisclosed kinase, outperforming phenyl-substituted analogs (IC₅₀ > 500 nM) .
  • 5-(4-Ethylphenyl) Analog : Shows moderate activity (IC₅₀ = 350 nM) against the same kinase, suggesting the methylthiophen group’s critical role.
  • Carboxylic Acid Derivatives : Exhibit weak inhibition (IC₅₀ > 1 µM) but improved solubility, making them suitable for in vitro assays.

Metabolic Stability

  • The trifluoromethyl group in the target compound reduces CYP450-mediated metabolism (t₁/₂ = 45 min in human liver microsomes) compared to non-fluorinated analogs (t₁/₂ = 15 min) .

Q & A

Basic Research Question

  • pH sensitivity : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the tetrahydropyrimidine ring .
  • Temperature : –20°C under anhydrous conditions (desiccants like silica gel) minimizes thermal degradation .
  • Light exposure : Amber vials prevent photodegradation of the thiophen-yl moiety .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Methodological harmonization is critical:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Metabolic stability testing : Compare microsomal half-life (t₁/₂) to account for variability in hepatic clearance .
  • Structural analogs : Benchmark activity against derivatives with known mechanisms (e.g., pyrazolo[3,4-d]pyrimidines as kinase inhibitors) .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentration (10 μM vs. 1 mM) across assays .

What computational methods aid in predicting the compound’s bioactivity?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina to model interactions with purine-binding enzymes (e.g., kinases) .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with antibacterial potency .
  • ADMET prediction : SwissADME estimates bioavailability (%F = 45–60%) and blood-brain barrier permeability (logBB < 0.3) .

How can regioselectivity challenges in functionalization be addressed?

Advanced Research Question

  • Directing groups : Install temporary protecting groups (e.g., Boc) at C3 to direct electrophilic substitution to C7 .
  • Metalation strategies : Use LDA (lithium diisopropylamide) to deprotonate C5 for selective alkylation .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 30 min at 150°C vs. 24 h conventional) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。